3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylmethyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-11-5-1-2-6-12(11)17(15,16)9-10-4-3-7-14-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUDGRQSSCYJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243459 | |
| Record name | Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325303-81-8 | |
| Record name | Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325303-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Deprotonation Strategy
The most direct method adapts the sodium hydride-mediated sulfonylation protocol from vonoprazan fumarate synthesis. In this approach, 3-methylpyridine undergoes deprotonation at the methyl group using sodium hydride in anhydrous tetrahydrofuran (THF), generating a reactive carbanion intermediate. Subsequent reaction with 2-fluorophenylsulfonyl chloride at 0–5°C produces the target compound through nucleophilic substitution.
Reaction Conditions:
- Molar ratio: 1:1.5 (3-methylpyridine:sulfonyl chloride)
- Temperature: 0–60°C gradient
- Reaction time: 3–5 hours
- Yield: 88–94% after purification
Critical parameters include strict anhydrous conditions and controlled addition rates to prevent di-sulfonylation byproducts. Nuclear magnetic resonance (NMR) analysis of crude products typically shows <2% residual starting material when using freshly distilled sulfonyl chloride.
Alternative Base Systems
While sodium hydride demonstrates optimal reactivity, potassium tert-butoxide in dimethylformamide (DMF) enables comparable yields (85–89%) at reduced temperatures (–20°C). This variation proves advantageous for heat-sensitive substrates but requires extended reaction times (8–12 hours).
Chloromethylpyridine Intermediate Route
Synthesis of 3-(Chloromethyl)pyridine
Radical chlorination of 3-picoline using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride produces 3-(chloromethyl)pyridine with 72–78% yield. The reaction proceeds via a chain mechanism, requiring strict light exclusion to prevent polychlorination.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NCS Equivalents | 1.2 | ±5% |
| AIBN Loading | 0.5 mol% | ±8% |
| Reaction Time | 6 hours | ±3% |
Nucleophilic Displacement with Sulfinate Salts
Reacting 3-(chloromethyl)pyridine with sodium 2-fluorophenylsulfinate in acetonitrile at reflux (82°C) for 4 hours achieves 68–73% conversion to the target sulfone. Phase-transfer catalysis using tetrabutylammonium bromide increases yields to 81% by enhancing sulfinate solubility in aprotic media.
Oxidative Sulfide Conversion Pathway
Thioether Intermediate Synthesis
Coupling 3-mercaptomethylpyridine with 2-fluoroiodobenzene via Ullmann-type coupling in the presence of copper(I) iodide and 1,10-phenanthroline yields 3-[(2-fluorophenylthio)methyl]pyridine (64–69%). The reaction demonstrates excellent regioselectivity when conducted in degassed dimethylacetamide at 110°C.
Oxidation to Sulfone
Treatment of the thioether intermediate with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane quantitatively produces the sulfone within 2 hours at 0°C. Alternative oxidants like hydrogen peroxide/acetic acid systems require longer reaction times (8–12 hours) but offer cost advantages for scale-up.
Multistep Coupling Approach from Pyridine-3-sulfonyl Chloride
Preparation of Pyridine-3-sulfonyl Chloride
As detailed in US Patent 2006/217387, refluxing pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) generates the sulfonyl chloride precursor in 94% yield. Key purification involves sequential washing with ice-cold sodium bicarbonate and saturated NaCl solution to remove phosphorous byproducts.
Friedel-Crafts-Type Coupling
While traditional Friedel-Crafts conditions fail due to pyridine's electron-deficient nature, employing trimethylsilyl triflate as a Lewis acid enables coupling with 2-fluorotoluene derivatives at –78°C. This method remains experimental, with current yields limited to 38–42%.
Comparative Analysis of Synthetic Methods
Table 1: Method Performance Metrics
| Method | Yield Range | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| NaH Sulfonylation | 88–94% | 98.5 | High | 1.0 |
| Chloromethyl Route | 68–81% | 97.2 | Medium | 1.8 |
| Oxidative Pathway | 64–69% | 95.7 | Low | 2.3 |
| Multistep Coupling | 38–42% | 89.4 | R&D | 3.1 |
The sodium hydride method demonstrates superior efficiency but requires careful handling of pyrophoric reagents. The chloromethyl route offers better functional group tolerance for analogs with electron-donating substituents.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyridine ring’s reactivity is modulated by the sulfonylmethyl group, which exerts a meta-directing effect. Electrophilic substitution (e.g., nitration, halogenation) occurs predominantly at the 4- and 6-positions relative to the pyridine nitrogen. For example:
-
Nitration : Using HNO₃/H₂SO₄ yields 4-nitro-3-{[(2-fluorophenyl)sulfonyl]methyl}pyridine (72% yield) .
-
Bromination : NBS in CCl₄ selectively brominates the 6-position (68% yield) .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group participates in nucleophilic displacement under specific conditions:
-
Ammonolysis : Reaction with aqueous ammonia at 80°C in DMF replaces the sulfonyl group with an amine, forming 3-(aminomethyl)pyridine derivatives (55% yield) .
-
Thiolysis : Treatment with thiophenol in THF yields 3-[(phenylthio)methyl]pyridine (63% yield) .
| Nucleophile | Conditions | Product Yield (%) |
|---|---|---|
| NH₃ | DMF, 80°C, 2 h | 55 |
| PhSH | THF, RT, 12 h | 63 |
| MeOH | MeOH, 60°C, 6 h | <5 (no reaction) |
Thermal Stability and Decomposition
At elevated temperatures (>120°C), the compound undergoes elimination or rearrangement:
-
Dehydrofluorination : Heating in DMF at 140°C eliminates HF, forming a vinyl sulfone intermediate (71% yield) .
-
Pyridine Ring Oxidation : Prolonged heating in acidic media converts the pyridine to a pyridine N-oxide (detected via LC-MS) .
Cross-Coupling Reactions
The 2-fluorophenyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives (e.g., 3-{[(2-biphenyl)sulfonyl]methyl}pyridine, 51% yield) .
-
Buchwald-Hartwig Amination : Coupling with morpholine forms 3-{[(2-(morpholin-4-yl)phenyl)sulfonyl]methyl}pyridine (45% yield) .
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 51 |
| PdCl₂(dppf) | BINAP | 38 |
Radical Reactions
Under electrochemical conditions, the sulfonyl group facilitates radical-mediated transformations:
-
Sulfonylation : Anodic oxidation in acetonitrile generates sulfonyl radicals, enabling meta-C–H sulfonylation of pyridines (63% yield) .
-
Hydrogen Abstraction : Reaction with AIBN initiates radical chain processes, forming dimeric sulfones (detected via EPR) .
Biological Interactions
The compound’s sulfonyl group enhances binding to biological targets:
-
TRPV1 Antagonism : Demonstrates high affinity (Kᵢ = 0.2 nM) due to hydrophobic interactions with the sulfonyl moiety .
-
Metabolic Stability : In vitro studies with human hepatocytes show oxidation of the sulfonylmethyl group to carboxylic acid derivatives (major metabolite) .
| Parameter | Value |
|---|---|
| Plasma protein binding | 78–90% (human) |
| Metabolic half-life | 2.1 h (rat), 3.8 h (human) |
| Permeability (Pₐₚₚ) | 18.5 × 10⁻⁶ cm/s |
Scientific Research Applications
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Chemical Biology: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-{[(4-Chlorophenyl)sulfonyl]methyl}-N"-hydroxybenzenecarboximidamide Substituent: 4-Chlorophenyl sulfonyl group. Key Differences: The chlorine atom at the para position reduces steric hindrance compared to the ortho-fluorine in the target compound. Chlorine’s lower electronegativity but larger atomic size alters electronic distribution and intermolecular interactions.
- 5-(3-Fluorophenyl)-2-methylpyridine (CAS: 391604-55-0) Substituent: 3-Fluorophenyl and methyl groups on pyridine. Its structural similarity score (0.82) to the target compound highlights shared pharmacophoric features .
Heterocyclic Core Modifications
- 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine (CAS: 1781067-76-2) Core Structure: Piperidine instead of pyridine. Key Differences: The saturated piperidine ring reduces aromaticity, increasing conformational flexibility. This may enhance binding to targets requiring non-planar interactions. Molecular weight (257.33) is nearly identical to the target compound (257.28), but solubility profiles differ due to ring saturation .
Sulfonyl Group Variations
- 2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine
Conformational and Electronic Comparisons
- 2-(2-Fluorophenyl)pyridine (Compound 39 in ): Comparison: Lacks the sulfonylmethyl group but shares the ortho-fluorine substitution. Conformational energy profile (CEP) analyses reveal that ortho-fluorine induces torsional strain, favoring non-planar geometries compared to non-fluorinated analogs. This strain may influence binding to biological targets or material surfaces .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl group in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The introduction of a fluorine atom enhances the compound's lipophilicity and metabolic stability, allowing for improved binding affinity and selectivity towards biological targets .
Therapeutic Applications
This compound has been studied for various therapeutic applications, including:
- Anticancer Activity : Pyridine derivatives have shown promise as anticancer agents. Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in tumor growth and proliferation, particularly through the inhibition of kinases like JAK2 and FLT3 .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacteria and fungi. Its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, highlighting its potential use in treating infections .
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in conditions characterized by chronic inflammation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, enhances the biological activity by increasing the compound's lipophilicity and improving its interaction with target proteins .
- Pyridine Ring Modifications : Alterations to the pyridine ring can significantly affect the compound's efficacy. For instance, modifications at specific positions on the pyridine ring have been shown to enhance anticancer activity against various cell lines .
Case Studies
- Inhibition of JAK2 and FLT3 : A study demonstrated that a related pyridine derivative showed potent inhibitory activity against JAK2 and FLT3 with IC50 values of 23 nM and 22 nM, respectively. This compound also exhibited significant anti-tumor effects in mouse models, suggesting that similar derivatives could be developed for targeted cancer therapies .
- Antimicrobial Activity Assessment : In vitro studies revealed that this compound displayed potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Sulfonylation : React 2-fluorophenylsulfonyl chloride with a pyridine derivative containing a methyl group. This step often employs a base (e.g., NaOH) in a polar aprotic solvent like dichloromethane to facilitate nucleophilic substitution .
Purification : Column chromatography or recrystallization is used to isolate the product. Yields depend on reaction conditions; for analogous compounds, yields range from 45% to 86% depending on steric and electronic factors .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and F NMR confirm the presence of the fluorophenyl group and sulfonyl-methyl linkage. Chemical shifts for fluorine atoms in similar compounds appear near δ 110–120 ppm in F NMR .
- X-ray Crystallography : Resolves the spatial arrangement of the sulfonyl-methyl group and pyridine ring. For example, analogous fluorophenyl-pyridine derivatives show dihedral angles of 15–25° between the pyridine and fluorophenyl rings .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 296.05 for C₁₂H₁₀FNO₂S) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The sulfonyl group may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the sulfonyl group .
Advanced: How does the sulfonyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methyl carbon for nucleophilic attack. For example:
- Amination : Reacting with primary amines in THF at 60°C replaces the sulfonyl group with an amine, yielding pyridyl-alkylamine derivatives .
- Comparative Reactivity : The 2-fluorophenyl substituent slightly reduces reactivity compared to trifluoromethyl analogs due to weaker electron withdrawal .
Advanced: What biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Anti-Proliferative Assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. IC₅₀ values for related sulfonyl-pyridine compounds range from 5–20 µM .
- Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays. The sulfonyl group may interact with ATP-binding pockets .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Fluorine substituents often enhance metabolic stability .
Advanced: How can computational modeling optimize its binding to target proteins?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The sulfonyl group forms hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Advanced: How to resolve contradictions in reported reactivity data for fluorophenyl-sulfonyl derivatives?
Methodological Answer:
- Systematic Variation : Compare substituent effects by synthesizing analogs (e.g., 3-CF₃ vs. 2-F substitution) under identical conditions. For example, trifluoromethyl groups increase electrophilicity by 30% compared to fluorine .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates. Conflicting data may arise from solvent polarity or temperature effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
